

Solubility of 4-Bromo-2,6-difluorophenylacetic acid in organic solvents.

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Compound of Interest

Compound Name: 4-Bromo-2,6-difluorophenylacetic acid

Cat. No.: B122118

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An In-depth Technical Guide to the Solubility of **4-Bromo-2,6-difluorophenylacetic acid** in Organic Solvents

Abstract

4-Bromo-2,6-difluorophenylacetic acid is a key structural motif in the development of novel pharmaceuticals and agrochemicals.[1][2] Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters that dictate its utility in synthesis, purification, crystallization, and formulation development.[3][4] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a strategic approach to solvent selection, detail a robust experimental protocol for solubility measurement, and touch upon modern predictive models. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Physicochemical Profile of 4-Bromo-2,6-difluorophenylacetic acid

Understanding the intrinsic properties of the solute is the first step in any solubility investigation. **4-Bromo-2,6-difluorophenylacetic acid** (CAS: 537033-54-8) is a substituted

aromatic carboxylic acid.[\[1\]](#) Its structure, featuring a combination of polar and non-polar groups, suggests a nuanced solubility profile.

The key functional groups that govern its interactions are:

- Carboxylic Acid (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group is pivotal for interactions with polar solvents, especially those with hydrogen bonding capabilities like alcohols.[\[5\]](#)
- Phenyl Ring: A non-polar, hydrophobic aromatic ring that contributes to solubility in non-polar or moderately polar solvents through van der Waals forces.[\[5\]](#)
- Halogen Atoms (Br, F): The fluorine and bromine atoms increase the molecule's polarity and can participate in dipole-dipole interactions. Fluorine substitution, in particular, can modulate electronic properties and lipophilicity, which are critical in drug design.[\[6\]](#)[\[7\]](#)

A summary of its key computed and reported properties is presented below.

Property	Value	Source
CAS Number	537033-54-8	[1]
Molecular Formula	C ₈ H ₅ BrF ₂ O ₂	[1] [8]
Molecular Weight	251.02 g/mol	[1] [8]
Appearance	White to off-white solid	[1]
Predicted pKa	3.60 ± 0.10	[1]
Predicted Boiling Point	307.7 ± 37.0 °C	[1]
XLogP3	2.3	[9]

Note: Predicted values are computationally derived and should be confirmed experimentally.

Theoretical Principles & Solvent Selection Strategy

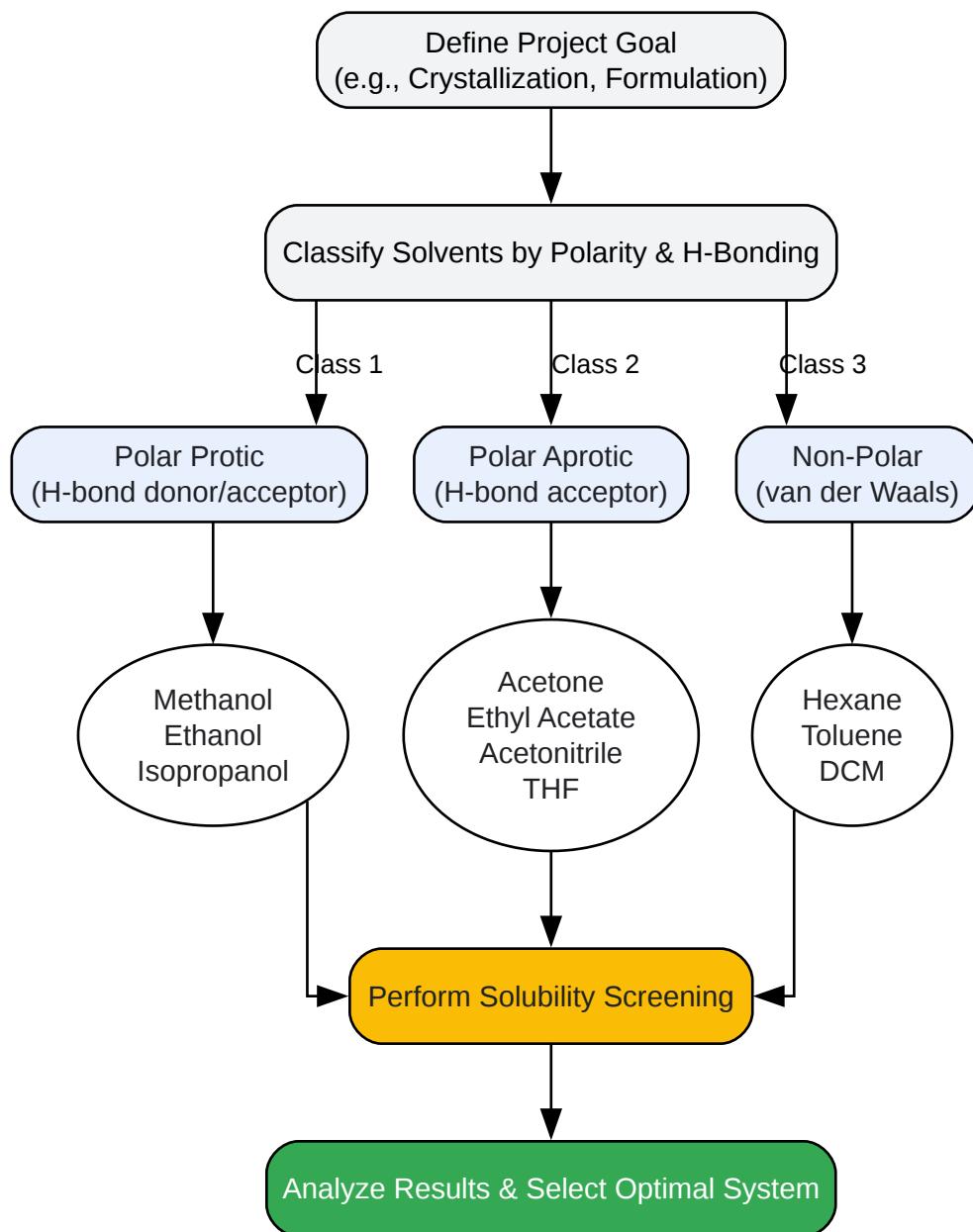
The principle of "like dissolves like" is the foundational concept for predicting solubility.[\[5\]](#)[\[10\]](#)

The solubility of **4-Bromo-2,6-difluorophenylacetic acid** will be determined by the balance of

interactions between its functional groups and the solvent molecules.

- Polar Protic Solvents (e.g., Methanol, Ethanol): Strong hydrogen bonding between the solvent's hydroxyl group and the compound's carboxylic acid group is expected to lead to high solubility.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents cannot donate hydrogen bonds but can accept them. The carbonyl or ether oxygen will interact favorably with the carboxylic acid proton. Good solubility is anticipated, though perhaps less than in protic solvents.[\[11\]](#)
- Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar phenyl ring and halogen atoms will have favorable interactions with these solvents, but the highly polar carboxylic acid group will be disfavored, likely resulting in low solubility.[\[5\]](#)[\[10\]](#)

A logical solvent selection process is crucial for efficiently mapping the solubility profile. The following workflow provides a structured approach for selecting a diverse and representative solvent panel.



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Caption: Logical workflow for selecting a diverse panel of organic solvents.

Experimental Determination of Solubility

The equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.^{[4][12]} The protocol described below is designed to be self-validating by ensuring that equilibrium has been reached.

Materials and Equipment

- **4-Bromo-2,6-difluorophenylacetic acid** (solid)
- Selected organic solvents (analytical grade or higher)
- Scintillation vials or glass test tubes with screw caps
- Analytical balance (± 0.1 mg)
- Thermostatically controlled shaker or incubator
- Syringe filters (0.22 μ m, PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

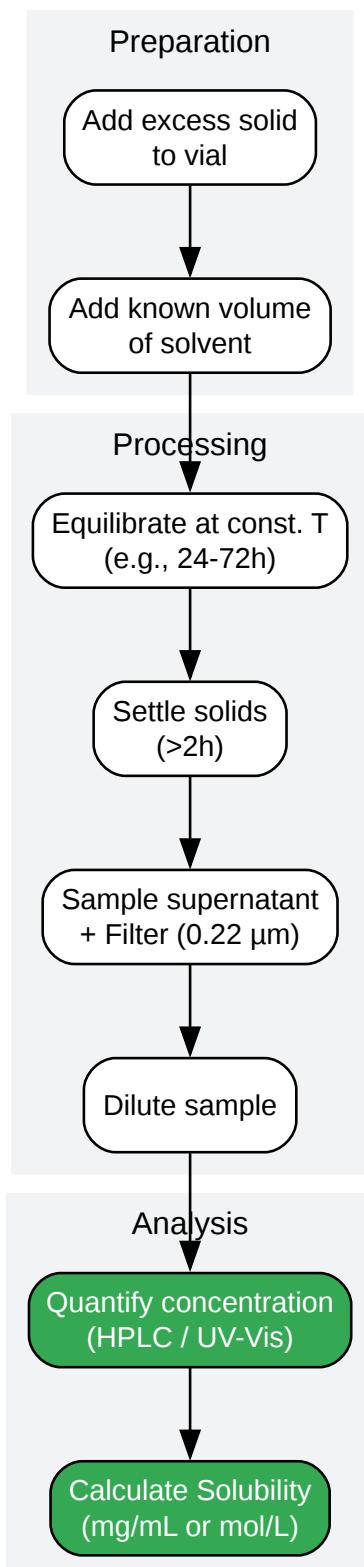
Step-by-Step Protocol

- Preparation: Add an excess amount of solid **4-Bromo-2,6-difluorophenylacetic acid** to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
- Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.
- Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a predetermined time (e.g., 24 hours).
Trustworthiness Check: To ensure equilibrium is reached, parallel experiments should be run for different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved

microcrystals.

- Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the equilibrium shake-flask solubility method.

Predictive Approaches to Solubility

While experimental determination is the gold standard, modern computational chemistry offers powerful tools for predicting solubility, saving significant time and resources.^[3] These models are particularly useful for early-stage development and solvent screening.

- Quantitative Structure-Property Relationship (QSPR): These models use machine learning algorithms to correlate molecular descriptors (features of the molecule's structure) with experimentally determined solubility data.^{[13][14][15]}
- Thermodynamic Models: Approaches like COSMO-RS, UNIFAC, and NRTL use principles of thermodynamics and quantum chemistry to predict solubility from first principles, often requiring fewer experimental data points for calibration.^{[13][16][17]}

Recent studies have shown that machine learning models, such as lightGBM, can predict solubility with high accuracy, often close to the expected noise level of experimental data.^{[14][18]} These predictive tools can help prioritize which solvents to investigate experimentally.

Data Interpretation and Application

The resulting solubility data should be tabulated for clear comparison. A high solubility in a solvent like ethanol, for example, would suggest it as a good candidate for purification via crystallization (by using an anti-solvent) or for creating a stock solution. Conversely, low solubility in hexane would confirm its utility as an anti-solvent. Understanding this profile is essential for designing robust and efficient chemical processes in a drug development pipeline.

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